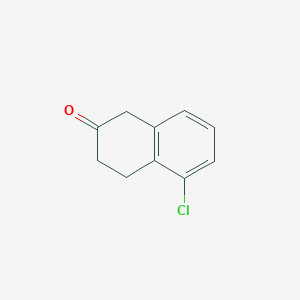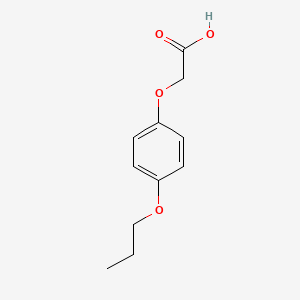
(4-Propoxyphenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Propoxyphenoxy)acetic acid” is a chemical compound with the molecular formula C11H14O4 . It has an average mass of 210.227 Da and a monoisotopic mass of 210.089203 Da .
Molecular Structure Analysis
The InChI code for “(4-Propoxyphenoxy)acetic acid” is 1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) . The Canonical SMILES is CCCOC1=CC=C(C=C1)OCC(=O)O .Physical And Chemical Properties Analysis
“(4-Propoxyphenoxy)acetic acid” has a molecular weight of 210.23 g/mol . The exact mass is 210.08920892 g/mol and the monoisotopic mass is 210.08920892 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicity Studies
(4-Propoxyphenoxy)acetic acid, as a chemical compound related to herbicides like 2,4-D, has been the subject of various studies focusing on its environmental impact and toxicity. For instance, Mahmoudinia et al. (2019) explored the effects of 2,4-D on human dental pulp stem cells, highlighting its hormetic response on cell viability and its potential to cause oxidative stress and apoptosis at higher concentrations. This study underscores the importance of understanding the biological effects and potential damages of herbicide-related compounds on human cells (Mahmoudinia et al., 2019).
Genotoxicity Prevention
Kamel (2017) examined the antigenotoxic effect of vitamin C against 2,4-D on male mice, revealing that vitamin C can significantly decrease chromosomal aberrations, sperm head abnormalities, and DNA strand breaks induced by 2,4-D. This highlights the potential of dietary antioxidants in mitigating the genotoxic effects of herbicide-related compounds (Kamel, 2017).
Adsorption and Removal Techniques
The study by Khan and Akhtar (2011) is pivotal in understanding the adsorption behavior of compounds like 2,4,5-trichlorophenoxy acetic acid on specific nano-composites, which could be insightful for developing methods to remove or neutralize (4-Propoxyphenoxy)acetic acid from environmental settings. The research emphasizes the effectiveness of certain cation-exchangers in adsorbing these compounds from aqueous solutions, highlighting the potential for water purification or soil decontamination processes (Khan & Akhtar, 2011).
Anti-inflammatory and Antinociceptive Effects
Research by Pinz et al. (2016) on a different compound, 4-phenylselenyl-7-chloroquinoline, demonstrated significant antinociceptive and anti-inflammatory effects. While not directly studying (4-Propoxyphenoxy)acetic acid, this research opens avenues for exploring similar compounds' potential therapeutic effects, possibly inspiring further research into the medical applications of (4-Propoxyphenoxy)acetic acid and related substances (Pinz et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-propoxyphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-7-14-9-3-5-10(6-4-9)15-8-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBDXUBFHRCQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406553 |
Source


|
| Record name | (4-propoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propoxyphenoxy)acetic acid | |
CAS RN |
713509-19-4 |
Source


|
| Record name | (4-propoxyphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

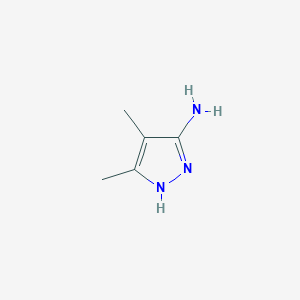
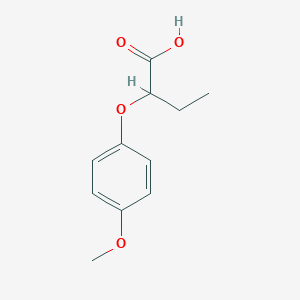
![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
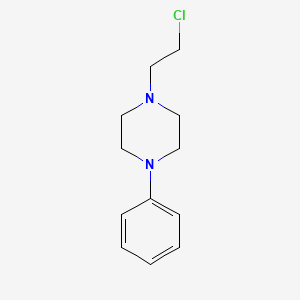
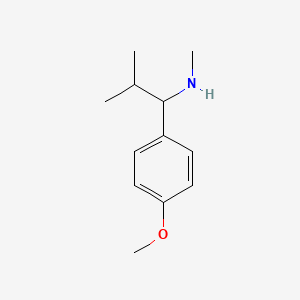
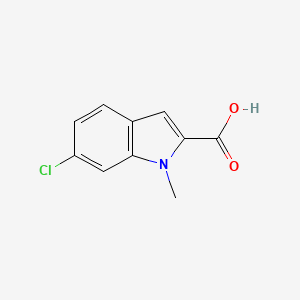
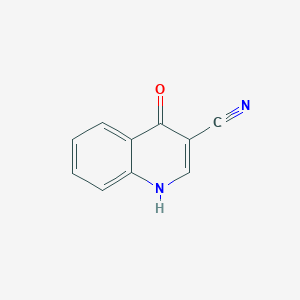
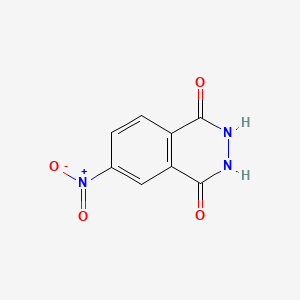
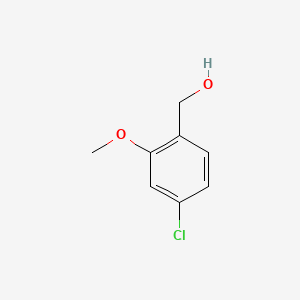
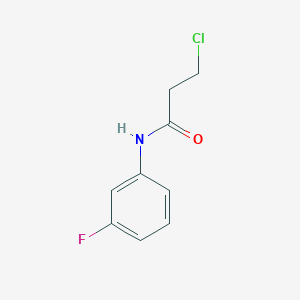
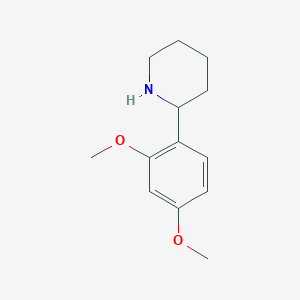
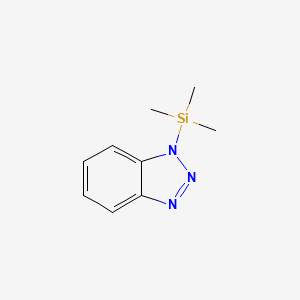
![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)
